4-Tert-butoxybenzonitrile
Overview
Description
4-Tert-butoxybenzonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is characterized by the presence of a tert-butoxy group attached to a benzonitrile moiety. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzonitrile with potassium tert-butoxide in tetrahydrofuran under reflux conditions . The reaction proceeds as follows:
4-Fluorobenzonitrile+Potassium tert-butoxide→this compound
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions often involve the use of catalysts and solvents such as dichloromethane.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-Tert-butoxybenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butoxybenzonitrile involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzonitrile: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-Tert-butoxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Tert-butoxybenzonitrile is unique due to the presence of both a tert-butoxy group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWYCCYGVDZFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427413 | |
Record name | 4-TERT-BUTOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185259-36-3 | |
Record name | 4-TERT-BUTOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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